9-Propenyladenine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 |

Source

|

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Propenyladenine chemical structure and properties

An In-Depth Technical Guide to 9-Propenyladenine: Structure, Properties, and Significance in Pharmaceutical Analysis

Introduction

This compound is a substituted purine derivative that has garnered significant attention within the pharmaceutical industry, not as an active pharmaceutical ingredient (API), but as a critical process-related impurity. It is identified as a mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections[1]. The presence of such impurities, even at trace levels, is a major concern for drug safety and quality control, necessitating a thorough understanding of their chemical and toxicological profiles. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

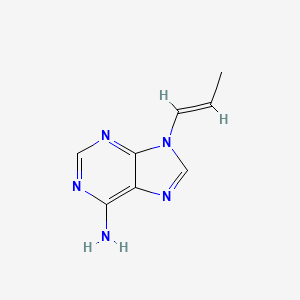

The unambiguous identification of this compound is fundamental for its monitoring and control in pharmaceutical preparations. The molecule consists of an adenine core, which is a purine base, substituted at the N9 position with a propenyl group. The double bond in the propenyl chain is typically in the trans (E) configuration.

Key Identifiers:

-

Synonyms: (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Disoproxil USP Related Compound B, Tenofovir Impurity 2, Mutagenic Impurity of Tenofovir Disoproxil[1][2][3][4][5][6]

-

CAS Number: 1446486-33-4 (for the (E)-isomer)[1][2][3][4][5]

-

SMILES: C/C=C/N1C=NC2=C(N=CN=C21)N[3]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing analytical methods for its detection and quantification, as well as for understanding its behavior in chemical processes.

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | [3][5][7] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (≥ 29 mg/mL) | [8] |

| pKa (Predicted) | 4.08 ± 0.10 | [8] |

| Boiling Point (Predicted) | 415.6 ± 48.0 °C | [8] |

| Storage Conditions | Store at -20°C for long-term stability | [1][4][8] |

Synthesis of this compound

The synthesis of this compound is of interest for obtaining reference standards for analytical purposes. While various synthetic routes may exist, a common approach involves the N-alkylation of adenine. A generalized workflow for a potential synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

A patent describes the use of this compound as a starting material for the synthesis of the tenofovir intermediate (R)-9-(2-hydroxypropyl)adenine through an oxidation reaction[9]. This highlights its role as a key intermediate in certain synthetic pathways. Research articles also detail specific synthetic methods for obtaining (E)-9-(Propen-1-yl)-9H-adenine for its use as a reference standard in impurity profiling of Tenofovir Disoproxil Fumarate[10][11].

Biological Role and Toxicological Profile

The primary significance of this compound in the context of drug development is its classification as a mutagenic impurity[1][6][8]. Mutagenic impurities are compounds that can cause DNA damage and potentially lead to cancer. Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of such impurities in drug substances. The presence of this compound in Tenofovir Disoproxil Fumarate is a result of the manufacturing process and must be carefully monitored to ensure patient safety.

The mechanism of its mutagenicity is likely related to its ability to alkylate DNA, a common feature of many genotoxic compounds. The reactive propenyl group can potentially interact with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and subsequent mutations during DNA replication.

Application in Drug Development and Quality Control

Given its status as a critical impurity, the primary application of this compound is as a reference standard in the quality control of Tenofovir Disoproxil Fumarate[2][7][12][13].

Key Applications:

-

Analytical Method Development: Highly purified this compound is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in the API and final drug product.

-

Impurity Profiling: It serves as a marker for monitoring the effectiveness of purification steps in the manufacturing process of Tenofovir Disoproxil Fumarate.

-

Forced Degradation Studies: this compound can be used in forced degradation studies to understand the degradation pathways of the drug substance and to ensure the analytical methods are stability-indicating.

-

Toxicological Assessment: Pure samples of this compound are required for toxicological studies to establish safe limits for its presence in the final drug product.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its role as a mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate. A thorough understanding of its chemical structure, properties, and synthesis is crucial for the development of robust analytical methods for its control. The availability of high-purity this compound as a reference standard is essential for ensuring the safety and quality of this important medication. Continued research into the synthesis and toxicological profile of such impurities is vital for advancing drug development and manufacturing processes.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4121-40-8 | Product Name : this compound. Retrieved from [Link]

- Google Patents. (2017). CN106632340A - A kind of method of synthesizing tenofovir intermediate.

-

Chavakula, R., et al. (2013). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. Retrieved from [Link]

-

Naesens, L., et al. (1998). Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains. Antimicrobial Agents and Chemotherapy, 42(6), 1484–1487. Retrieved from [Link]

-

Sato, A., et al. (1981). Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. Biochemical Pharmacology, 30(16), 2325–2332. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1446486-33-4 | LGC Standards [lgcstandards.com]

- 3. This compound | C8H9N5 | CID 71812668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1446486-33-4|(E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. CN106632340A - A kind of method of synthesizing tenofovir intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Tenofovir Disoproxil Related Compound B (10 mg) ((E)-9-(Prop-1-enyl)-9H-purin-6-amine) | 4121-40-8 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented methodology for the synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine, a significant compound often identified as a mutagenic impurity in the manufacturing of the antiretroviral drug Tenofovir Disoproxil Fumarate. The synthetic strategy detailed herein is predicated on a two-step sequence involving the initial N-allylation of adenine to yield an intermediate, 9-allyl-9H-purin-6-amine, followed by a transition metal-catalyzed isomerization. This latter step is critical for the stereoselective formation of the desired (E)-propenyl isomer. This document elucidates the chemical principles underpinning each synthetic step, provides a detailed experimental protocol, and discusses the rationale for the selection of reagents and reaction conditions, thereby offering a self-validating framework for its replication and adaptation in a research and development setting.

Introduction and Strategic Overview

9-(prop-1-en-1-yl)-9H-purin-6-amine, and specifically its (E)-isomer, is a molecule of significant interest in the pharmaceutical industry, primarily due to its status as a process impurity in the synthesis of Tenofovir Disoproxil Fumarate. The potential mutagenicity of this compound necessitates a thorough understanding of its formation and, consequently, its synthesis for use as a reference standard in analytical and toxicological studies.

Direct N-alkenylation of adenine with a propenyl electrophile presents significant challenges in terms of regioselectivity (N7 vs. N9 substitution) and control of stereochemistry (E vs. Z isomers). Therefore, a more strategic and controllable approach is warranted. The synthetic route outlined in this guide circumvents these issues by employing a two-step process:

-

N9-Allylation of Adenine: A standard and high-yielding alkylation of adenine with an allyl halide to selectively install the allyl group at the desired N9 position.

-

Catalytic Isomerization: A transition metal-catalyzed migration of the double bond from the terminal position of the allyl group to the 1-position, affording the thermodynamically more stable internal alkene. This reaction is often highly stereoselective for the (E)-isomer.

This approach offers superior control over the final product's constitution and stereochemistry, making it a preferred method for obtaining high-purity (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine.

Mechanistic Considerations and Rationale

Step 1: N9-Allylation of Adenine

The alkylation of adenine can potentially occur at several of the nitrogen atoms within the purine ring system. However, the N9 position is generally the most nucleophilic and thermodynamically favored site for alkylation, especially under basic conditions in polar aprotic solvents. The reaction proceeds via a standard SN2 mechanism, where the deprotonated adenine anion acts as the nucleophile, attacking the electrophilic carbon of the allyl halide.

The choice of a base is critical for deprotonating the adenine, thereby increasing its nucleophilicity. A moderately strong base such as potassium carbonate (K2CO3) is often sufficient to achieve this without promoting side reactions. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it effectively solvates the potassium cation while leaving the adenine anion relatively unsolvated and thus more reactive.

Step 2: Transition Metal-Catalyzed Isomerization

The isomerization of terminal olefins to internal olefins is a well-established transformation catalyzed by various transition metals, with rhodium and ruthenium complexes being particularly effective for N-allylamines.[1] The generally accepted mechanism for this process involves the formation of a metal-hydride species, which then participates in a catalytic cycle of hydrometalation and β-hydride elimination.

The high stereoselectivity for the (E)-isomer is a key feature of this reaction. This selectivity is often attributed to the thermodynamic stability of the final product, with the (E)-isomer being less sterically hindered than the (Z)-isomer. The specific coordination of the purine moiety to the metal center during the catalytic cycle can also play a role in directing the stereochemical outcome.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Adenine | ≥99% | Sigma-Aldrich |

| Allyl bromide | 99% | Acros Organics |

| Potassium carbonate (K2CO3), anhydrous | ≥99% | Fisher Scientific |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) | 99.9% | Strem Chemicals |

| Toluene, anhydrous | ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Deionized water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous sodium sulfate (Na2SO4) |

Step-by-Step Synthesis

Step 1: Synthesis of 9-allyl-9H-purin-6-amine

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add adenine (5.0 g, 37.0 mmol) and anhydrous potassium carbonate (7.7 g, 55.5 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Slowly add allyl bromide (4.8 mL, 55.5 mmol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the DMF.

-

The resulting residue is dissolved in ethyl acetate (150 mL) and washed with deionized water (2 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 9-allyl-9H-purin-6-amine as a white solid.

Step 2: Isomerization to (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine

-

In a dry 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 9-allyl-9H-purin-6-amine (2.0 g, 11.4 mmol) in 50 mL of anhydrous toluene.

-

Add Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) (0.53 g, 0.57 mmol, 5 mol%) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours. Monitor the reaction by TLC or 1H NMR for the disappearance of the allyl signals and the appearance of the propenyl signals.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in ethyl acetate) to yield (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine as a white to off-white solid.

Characterization Data (Expected)

-

9-allyl-9H-purin-6-amine:

-

1H NMR (400 MHz, DMSO-d6) δ: 8.21 (s, 1H), 8.13 (s, 1H), 7.23 (br s, 2H), 6.05 (m, 1H), 5.25 (d, J=10.4 Hz, 1H), 5.15 (d, J=17.2 Hz, 1H), 4.75 (d, J=5.2 Hz, 2H).

-

MS (ESI): m/z 176.1 [M+H]+.

-

-

(E)-9-(prop-1-en-1-yl)-9H-purin-6-amine:

-

1H NMR (400 MHz, DMSO-d6) δ: 8.25 (s, 1H), 8.18 (s, 1H), 7.25 (br s, 2H), 6.90 (dq, J=14.0, 6.8 Hz, 1H), 6.45 (dq, J=14.0, 1.6 Hz, 1H), 1.85 (dd, J=6.8, 1.6 Hz, 3H).

-

MS (ESI): m/z 176.1 [M+H]+.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine.

Summary of Key Reaction Parameters

| Parameter | Step 1: N-Allylation | Step 2: Isomerization |

| Key Reagents | Adenine, Allyl bromide, K2CO3 | 9-allyl-9H-purin-6-amine, [Rh(PPh3)3Cl] |

| Solvent | Anhydrous DMF | Anhydrous Toluene |

| Temperature | 60 °C | Reflux (~110 °C) |

| Reaction Time | 12-16 hours | 24-48 hours |

| Catalyst Loading | N/A | 5 mol% |

| Typical Yield | 70-85% | 60-75% |

| Purification | Silica Gel Chromatography | Silica Gel Chromatography |

Conclusion

The synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine is effectively achieved through a reliable two-step process involving the N9-allylation of adenine followed by a rhodium-catalyzed isomerization. This method offers excellent control over regioselectivity and stereoselectivity, which are critical for producing this compound as a high-purity analytical standard. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and further investigate this important molecule.

References

Sources

The Unforeseen Contaminant: A Technical Guide to the Discovery and Management of 9-Propenyladenine in Tenofovir Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Modern Pharmaceuticals

In the landscape of modern drug development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The supporting cast of characters—impurities—can profoundly influence the story's outcome, dictating the safety and efficacy of the final drug product. The rigorous identification, characterization, and control of these impurities are cornerstones of pharmaceutical science and regulatory oversight. This guide delves into the specific case of 9-Propenyladenine, a mutagenic impurity discovered in the manufacturing of Tenofovir, a critical antiretroviral agent. We will explore the scientific journey of its discovery, the chemistry of its formation, the analytical methodologies for its detection, and the strategies for its control, offering a comprehensive technical resource for professionals in the field.

Chapter 1: The Discovery of this compound - A Story Told by Analytical Chemistry

The identification of this compound as an impurity in Tenofovir was not a singular event but rather the result of a systematic and rigorous process of analytical investigation, primarily driven by forced degradation studies and sensitive impurity profiling techniques. While a specific "discovery paper" is not publicly available, the logical trail of its identification can be reconstructed based on standard pharmaceutical development practices and the available scientific literature.

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance under various stress conditions, such as heat, light, humidity, and acid/base hydrolysis.[1][2] It is highly probable that during the forced degradation of Tenofovir Disoproxil Fumarate, analytical scientists observed the emergence of an unknown peak in the chromatograms.

The initial detection would have likely been made using High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse technique in pharmaceutical analysis.[3] The appearance of a consistent, unknown peak across different stress conditions, particularly acidic and thermal stress, would have triggered further investigation.

The subsequent characterization of this unknown impurity would have involved its isolation, likely using preparative HPLC, followed by spectroscopic analysis. Techniques such as Mass Spectrometry (MS) would provide the molecular weight of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating its precise chemical structure. Through the meticulous interpretation of this data, the identity of the unknown peak was confirmed as this compound.[4]

The presence of residual acids from previous steps or the use of acidic reagents in subsequent transformations could create an environment conducive to this dehydration reaction. Therefore, careful control of pH and temperature during the synthesis and purification of (R)-9-(2-hydroxypropyl)adenine and subsequent intermediates is crucial to minimize the formation of this impurity.

Chapter 3: Analytical Vigilance - Detecting and Quantifying this compound

Once identified, the development of robust analytical methods to detect and quantify this compound in Tenofovir API and drug products is paramount. Given its potential mutagenicity, the limits for this impurity are typically very low, necessitating highly sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for the routine quality control of Tenofovir and its impurities. [3]A well-developed HPLC method can effectively separate this compound from Tenofovir and other related substances. For even greater sensitivity and specificity, especially during method development and validation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

Experimental Protocol: HPLC-UV Method for the Quantification of this compound

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Reference standards for Tenofovir Disoproxil Fumarate and this compound.

-

HPLC grade acetonitrile, methanol, and water.

-

Ammonium acetate and glacial acetic acid.

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1 M Ammonium acetate in water, pH adjusted to 3.8 with glacial acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve appropriate amounts of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve a specified amount of Tenofovir Disoproxil Fumarate API or crushed tablets in the diluent to achieve a target concentration (e.g., 1 mg/mL).

4. Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the standard.

Chapter 4: Managing the Risk - Control and Mitigation Strategies

The discovery of a mutagenic impurity such as this compound necessitates a robust risk assessment and the implementation of stringent control strategies throughout the manufacturing process. [4]Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide clear guidelines on the limits for such impurities.

The primary strategy for controlling this compound levels is to prevent its formation in the first place. This involves:

-

Process Optimization: Carefully controlling the reaction conditions, particularly temperature and pH, during the synthesis of (R)-9-(2-hydroxypropyl)adenine and subsequent steps to disfavor the dehydration reaction.

-

Raw Material Control: Ensuring the quality of starting materials and reagents to avoid the introduction of catalysts that could promote the formation of this compound.

-

Purification: Implementing effective purification methods, such as recrystallization or chromatography, to remove any this compound that may have formed.

In addition to process controls, a comprehensive testing strategy is essential:

-

In-process Controls: Monitoring the levels of this compound at critical stages of the manufacturing process.

-

Final API Testing: Rigorous testing of the final Tenofovir API to ensure that the level of this compound is below the established regulatory limit.

-

Stability Studies: Monitoring the levels of this compound in the final drug product over its shelf life to ensure it does not increase to unacceptable levels.

Conclusion: A Commitment to Purity

The case of this compound in Tenofovir serves as a compelling example of the critical importance of impurity profiling in modern pharmaceutical development. The journey from its initial detection through forced degradation studies to the implementation of robust control strategies highlights the synergy between advanced analytical chemistry, process chemistry, and regulatory science. For researchers, scientists, and drug development professionals, understanding the lifecycle of such an impurity—from its formation to its control—is not merely a technical exercise but a fundamental aspect of ensuring the safety and efficacy of the medicines we deliver to patients.

References

- Debaje P. D., Harishchandra H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.

- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

-

A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. (2018). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). Der Pharma Chemica.

- He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283-288.

-

Allmpus. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity K. Retrieved from [Link]

-

SynZeal. (n.d.). Tenofovir 9-Propenyl Impurity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

-

PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 9-Substituted Adenine Analogs: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities exhibited by 9-substituted adenine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, experimental evaluation, and structure-activity relationships that define the therapeutic and biological potential of this important class of molecules. We will explore their roles as phosphodiesterase inhibitors, antiviral agents, adenosine receptor modulators, and cytokinins, providing both foundational knowledge and practical experimental insights.

Section 1: 9-Substituted Adenine Analogs as Potent Phosphodiesterase Inhibitors

The inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is a significant therapeutic strategy for a range of diseases. Notably, 9-substituted adenine derivatives have emerged as potent and selective inhibitors of PDE4, an enzyme primarily involved in the hydrolysis of cAMP.[1] The modulation of cAMP levels through PDE4 inhibition has profound effects on inflammatory and immune responses, making these analogs promising candidates for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.[1][2]

Mechanism of Action and Signaling Pathway

PDE4 inhibitors act by increasing intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac).[2] These downstream effectors, in turn, modulate the activity of various transcription factors and cellular proteins, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[2][3]

Below is a diagram illustrating the signaling pathway affected by PDE4 inhibition.

Caption: PDE4 Inhibition Pathway.

Structure-Activity Relationship (SAR) Insights

Studies on 9-substituted adenine analogs have revealed key structural features that govern their potency and selectivity as PDE4 inhibitors.[1]

-

Substitution at the 9-position: The nature of the substituent at the N9 position of the adenine ring is crucial for activity. For instance, a 2-methoxybenzyl group has been shown to lead to remarkably more active compounds.[1]

-

Modifications at the 2-position: Introduction of lipophilic groups like trifluoromethyl, n-propyl, or iodine at the C2 position enhances both PDE4 inhibitory activity and selectivity.[1]

-

N6-position: The N6-methylamino moiety appears to be important for activity, as its replacement with other amino groups is generally detrimental.[1]

Quantitative Data on PDE4 Inhibition

The following table summarizes the PDE4 inhibitory activity of selected 9-substituted adenine analogs.

| Compound ID | 9-Substituent | 2-Substituent | N6-Substituent | PDE4 IC50 (nM) | Reference |

| 9r | 2-methoxybenzyl | trifluoromethyl | methylamino | 1.4 | [1] |

| 9s | 2-methoxybenzyl | n-propyl | methylamino | 7.0 | [1] |

| 13b | 2-methoxybenzyl | iodo | methylamino | 0.096 | [1] |

| 4 (NCS613) | 2-fluorobenzyl | trifluoromethyl | methylamino | 42 | [1] |

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This protocol outlines a luminescent, high-throughput method for measuring the activity of purified phosphodiesterases, suitable for screening potential inhibitors.[4][5]

Materials:

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

-

Purified PDE4 enzyme

-

9-substituted adenine analog test compounds

-

Multi-well plates (96-, 384-, or 1536-well, opaque-walled)

-

Plate-reading luminometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mix containing the purified PDE4 enzyme in the appropriate reaction buffer.

-

Add the 9-substituted adenine analog test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding the cAMP substrate to a final concentration of 1-10 µM.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

-

Add the PDE-Glo™ Detection Solution, which contains ATP and Protein Kinase A (PKA).

-

Incubate at room temperature for 20-30 minutes. The remaining cAMP will drive a kinase reaction, depleting ATP.

-

-

Luminescence Measurement:

-

Add the Kinase-Glo® Reagent to measure the remaining ATP.

-

Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the PDE activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Section 2: Antiviral Activity of 9-Substituted Adenine Analogs

A significant number of 9-substituted adenine analogs exhibit potent antiviral activity against a broad spectrum of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[6][7][8] These compounds often function as nucleoside analogs, interfering with viral replication.

Mechanism of Antiviral Action

The primary mechanism of action for many antiviral 9-substituted adenine analogs involves their conversion to the corresponding triphosphate form within the host cell. This process is typically initiated by viral or host cell kinases.[6][9] The resulting triphosphate analog then acts as a competitive inhibitor or a substrate for the viral DNA or RNA polymerase.[6][7] Incorporation of the analog into the growing viral nucleic acid chain leads to chain termination, thereby halting viral replication.[10]

Below is a diagram illustrating the mechanism of action of antiviral nucleoside analogs.

Caption: Mechanism of Antiviral Nucleoside Analogs.

Experimental Protocol: Antiviral Activity and Cytotoxicity Assays

Evaluating the antiviral potential of 9-substituted adenine analogs requires a two-pronged approach: assessing their efficacy in inhibiting viral replication and determining their toxicity to host cells.

A. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

9-substituted adenine analog test compounds

-

Cell culture medium and supplements

-

Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and grow to confluency.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each compound concentration and determine the EC50 (50% effective concentration).

B. Cytotoxicity Assay (e.g., MTT Assay):

Materials:

-

Host cell line used in the antiviral assay

-

9-substituted adenine analog test compounds

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 (50% cytotoxic concentration). The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound.

Section 3: Modulation of Adenosine Receptors by 9-Substituted Adenine Analogs

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. 9-Substituted adenine derivatives have been investigated as ligands for these receptors, with some exhibiting antagonist properties.[11][12]

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[13] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[13][14]

Below is a diagram illustrating the signaling pathways of adenosine receptors.

Caption: Adenosine Receptor Signaling Pathways.

Quantitative Data on Adenosine Receptor Binding

The following table presents the binding affinities (Ki) of selected 9-substituted purine derivatives for human adenosine receptors.

| Compound ID | 9-Substituent | 8-Substituent | A1 Ki (µM) | A2A Ki (µM) | A3 Ki (µM) | A2B Ki (µM) | Reference |

| 2 | ethyl | H | >10 | >10 | >10 | >100 | [11] |

| 3 | ethyl | Bromo | 2.5 | 0.052 | 1.1 | 0.84 | [11] |

| 4d | ethyl | Hexynyl | 2.3 | 0.44 | 0.62 | >100 | [11] |

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a method to determine the affinity of 9-substituted adenine analogs for adenosine receptors using a competitive binding assay.[15]

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A3, or A2B)

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)

-

9-substituted adenine analog test compounds

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup:

-

In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Calculate the IC50 value and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Section 4: 9-Substituted Adenine Analogs as Cytokinins in Plants

In the realm of plant biology, 9-substituted adenine derivatives play a crucial role as cytokinins, a class of plant hormones that regulate various aspects of growth and development, including cell division, differentiation, and senescence.[16][17]

Cytokinin Signaling Pathway in Plants

Cytokinins are perceived by membrane-bound histidine kinase receptors.[16][18] This binding event initiates a multi-step phosphorelay signaling cascade that ultimately leads to the activation of transcription factors in the nucleus, which in turn regulate the expression of cytokinin-responsive genes.[18][19]

Below is a simplified diagram of the cytokinin signaling pathway.

Caption: Cytokinin Signaling Pathway in Plants.

Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity

This classic bioassay measures the ability of a compound to induce cell division and growth in tobacco callus tissue, a hallmark of cytokinin activity.[20]

Materials:

-

Tobacco (Nicotiana tabacum) callus culture

-

Murashige and Skoog (MS) basal medium

-

Auxin (e.g., indole-3-acetic acid, IAA)

-

9-substituted adenine analog test compounds

-

Sterile petri dishes or culture flasks

-

Growth chamber with controlled light and temperature

Procedure:

-

Medium Preparation: Prepare MS medium supplemented with a constant, suboptimal concentration of auxin. Add serial dilutions of the 9-substituted adenine analog test compound to the medium. A control medium without any added cytokinin should also be prepared.

-

Callus Inoculation: Aseptically transfer small, uniform pieces of tobacco callus onto the prepared media.

-

Incubation: Incubate the cultures in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 3-4 weeks.

-

Growth Measurement: After the incubation period, determine the fresh weight of the callus from each treatment.

-

Data Analysis: Plot the fresh weight of the callus against the concentration of the test compound. The concentration that elicits a half-maximal growth response can be determined to compare the relative activity of different analogs.

Conclusion

The 9-substituted adenine analogs represent a versatile and powerful class of molecules with a wide array of biological activities. Their ability to selectively modulate key enzymes and receptors has led to their investigation and, in some cases, clinical use for a variety of diseases. The structure-activity relationships discussed herein provide a roadmap for the rational design of new and more potent analogs. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activities of novel 9-substituted adenine derivatives, paving the way for future discoveries and therapeutic advancements.

References

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. [Link]

-

Cytokinin signaling in plant development. The Company of Biologists. [Link]

-

Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Physiological Society. [Link]

-

cytokinin signaling pathway - Molecular Biology. Jen Sheen's Lab. [Link]

-

Adenosine receptors and their main signaling pathways. Schematic... ResearchGate. [Link]

-

Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. PMC. [Link]

-

Cytokinins: Definition, Function and Pathways. Dora Agri-Tech. [Link]

-

Adenosine receptor signaling pathways. A 2A R and A 2B R activation... ResearchGate. [Link]

-

Adenosine Receptors: Expression, Function and Regulation. PMC. [Link]

-

Cytokinin signaling in plant development. PubMed. [Link]

-

Mechanisms of action of antiviral drugs | Research Starters. EBSCO. [Link]

-

(PDF) Cytokinin Signaling Pathway. ResearchGate. [Link]

-

Classical mechanism of action of nucleoside analogues. NA—nucleoside... ResearchGate. [Link]

-

Bioassay of Cytokinin. Dora Agri-Tech. [Link]

-

Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors. PubMed. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

-

A quantitative fluorescence enzyme immunoassay for plant cytokinins. PubMed. [Link]

-

Pharmacology of Nucleoside Reverse Transcriptase Inhibitors anti Viral Drugs ; Examples, Mechanism. YouTube. [Link]

-

Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. [Link]

-

PDE4 inhibitors molecular mechanisms[2][21][22]. ResearchGate. [Link]

-

Clinical Implication of Phosphodiesterase-4-Inhibition. PMC. [Link]

-

In vitro methods for testing antiviral drugs. PMC. [Link]

-

Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... ResearchGate. [Link]

-

Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]

-

PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. [Link]

-

New substituted 9-alkylpurines as adenosine receptor ligands. PubMed. [Link]

-

PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. [Link]

-

Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis. National Academy of Sciences of Ukraine. [Link]

-

Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

-

New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC. [Link]

-

Quantification of Cytokinin Levels and Responses in Abiotic Stresses. PubMed. [Link]

-

Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

-

Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

-

NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS. PMC. [Link]

-

Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes. PubMed. [Link]

-

of adenine derivatives for human adenosine receptor subtypes.... ResearchGate. [Link]

-

Quantitative Analysis of Cytokinins in Plants by High Performance Liquid Chromatography: Electronspray Ionization Ion Trap Mass Spectrometry. MD Anderson Cancer Center. [Link]

-

Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. Globe Thesis. [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PMC. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

Sources

- 1. Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. globethesis.com [globethesis.com]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. doraagri.com [doraagri.com]

- 18. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 20. doraagri.com [doraagri.com]

- 21. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hypothesized Mechanism of Mutagenicity of 9-Propenyladenine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine is recognized as a mutagenic impurity found in the antiretroviral medication tenofovir disoproxil fumarate[1]. While its mutagenicity is acknowledged, the precise molecular mechanisms underpinning this activity have not been extensively elucidated in publicly available literature. This guide, therefore, presents a hypothesized mechanism of mutagenicity for this compound, drawing upon established principles of chemical carcinogenesis and the well-documented bioactivation pathways of structurally analogous alkenylbenzenes, such as safrole and estragole. We postulate a metabolic activation cascade initiated by cytochrome P450 enzymes, leading to the formation of a reactive electrophile capable of forming covalent DNA adducts. These adducts are proposed to induce specific mutational signatures during DNA replication, ultimately leading to genotoxicity. This document provides a comprehensive theoretical framework, complete with proposed experimental protocols and visual diagrams, to guide future research into the mutagenic properties of this compound.

Introduction: The Enigma of this compound's Mutagenicity

This compound has been identified as a potential mutagenic impurity in the manufacturing process of tenofovir disoproxil fumarate, a critical component of antiretroviral therapy[1]. The presence of such impurities, even at trace levels, is a significant concern in drug development due to their potential to induce genetic mutations and contribute to long-term health risks, including carcinogenesis. Despite its classification as a mutagen, a detailed understanding of how this compound exerts its genotoxic effects is currently lacking in the scientific literature.

This guide aims to bridge this knowledge gap by proposing a scientifically grounded, hypothetical mechanism of mutagenicity. Our approach is rooted in the established metabolic activation pathways of structurally similar compounds, namely the naturally occurring alkenylbenzenes like safrole and estragole. These compounds, also possessing a propenyl group, are well-characterized procarcinogens that require metabolic conversion to reactive electrophilic intermediates to exert their mutagenic effects. By applying this knowledge as a paradigm, we can construct a plausible pathway for the bioactivation of this compound and its subsequent interaction with cellular macromolecules.

A Postulated Mechanism: Bioactivation of this compound

We hypothesize that this compound, in its native state, is not the ultimate mutagen. Instead, it likely functions as a pro-mutagen that undergoes metabolic activation to become a reactive electrophile capable of covalently binding to DNA. This proposed pathway is analogous to the bioactivation of safrole and estragole.

Step 1: Cytochrome P450-Mediated Hydroxylation

The initial and rate-limiting step in the proposed activation of this compound is the hydroxylation of the allylic carbon (C1') of the propenyl group. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. For related alkenylbenzenes, specific CYP isozymes such as CYP1A2 and CYP2A6 are known to be involved. This enzymatic oxidation would convert this compound into 9-(1'-hydroxypropenyl)adenine.

Step 2: Sulfonation to a Reactive Ester

The newly formed hydroxyl group on 9-(1'-hydroxypropenyl)adenine is then a substrate for sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a highly unstable and reactive sulfuric acid ester, 9-(1'-sulfoxypropenyl)adenine. This sulfoxy derivative is considered the ultimate electrophilic mutagen.

Step 3: Formation of a Carbocation and DNA Adduction

The 9-(1'-sulfoxypropenyl)adenine is unstable and is expected to spontaneously lose the sulfate group, generating a resonance-stabilized carbocation. This highly electrophilic carbocation can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent DNA adducts. The formation of these adducts is the critical initiating event in the mutagenic process.

Visualizing the Hypothesized Metabolic Activation Pathway

The following diagram, generated using DOT language, illustrates the proposed multi-step bioactivation of this compound.

Caption: Hypothesized metabolic activation of this compound.

Predicted DNA Adducts and Mutational Signatures

The formation of covalent DNA adducts disrupts the normal structure of the DNA helix and can lead to mispairing during DNA replication, resulting in mutations. Based on the reactivity of the proposed carbocation intermediate, we can predict the types of DNA adducts and the resulting mutational signatures.

Predicted DNA Adducts

The primary targets for adduction by the this compound carbocation are likely to be the N7 and O6 positions of guanine and the N1 and N3 positions of adenine. The specific adducts formed would need to be identified experimentally, but they are expected to be bulky lesions that distort the DNA double helix.

Anticipated Mutational Signatures

Bulky DNA adducts are often bypassed by error-prone translesion synthesis (TLS) DNA polymerases during replication. This process can introduce specific types of mutations. For adducts at guanine residues, G to T transversions are a common consequence. Adducts at adenine could potentially lead to A to T or A to C transversions. Therefore, a mutational signature characterized by an increase in G•C → T•A and A•T → T•A transversions would be consistent with the proposed mechanism. The specific context of these mutations (i.e., the surrounding nucleotide sequence) can also be a key feature of the mutational signature.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of this compound mutagenicity, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Metabolic Activation and DNA Adduct Formation

Objective: To determine if this compound can be metabolically activated to a species that forms DNA adducts.

Methodology:

-

Incubation: Incubate this compound with human liver microsomes (or specific recombinant CYP enzymes) and calf thymus DNA in the presence of an NADPH-generating system. A parallel incubation should include PAPS and cytosolic sulfotransferases.

-

DNA Isolation: After incubation, isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

-

Adduct Analysis: Analyze the isolated DNA for the presence of adducts using sensitive techniques such as ³²P-postlabeling, liquid chromatography-tandem mass spectrometry (LC-MS/MS), or high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

-

Structure Elucidation: If adducts are detected, utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine their precise chemical structures.

Protocol 2: Ames Test for Mutagenicity with Metabolic Activation

Objective: To assess the mutagenicity of this compound in a bacterial reverse mutation assay and to determine the requirement for metabolic activation.

Methodology:

-

Strain Selection: Use various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Treatment: Expose the bacterial strains to a range of concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Scoring: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours. Count the number of revertant colonies.

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies in the presence of the S9 fraction would indicate that this compound is a pro-mutagen that requires metabolic activation.

Protocol 3: Determination of Mutational Signature in a Reporter Gene Assay

Objective: To characterize the specific types of mutations induced by this compound.

Methodology:

-

Cell Line: Utilize a mammalian cell line (e.g., Chinese Hamster Ovary - CHO) that contains a reporter gene, such as the lacZ or cII gene, integrated into its genome.

-

Exposure: Treat the cells with this compound in the presence of a metabolic activation system.

-

Selection and Sequencing: Select for cells with mutations in the reporter gene and sequence the gene to identify the specific base substitutions, insertions, and deletions.

-

Signature Analysis: Analyze the spectrum of mutations to determine the mutational signature of this compound. This can be compared to known mutational signatures in databases like COSMIC.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed experiments to support the hypothesized mechanism.

Table 1: Hypothetical Results of DNA Adduct Analysis by LC-MS/MS

| Treatment Condition | Adduct 1 (Guanine) Peak Area | Adduct 2 (Adenine) Peak Area |

| This compound + Microsomes + SULTs | 1.2 x 10⁶ | 4.5 x 10⁵ |

| This compound + Microsomes | 5.8 x 10³ | 1.2 x 10³ |

| This compound alone | Not Detected | Not Detected |

| Vehicle Control | Not Detected | Not Detected |

Table 2: Hypothetical Results of the Ames Test

| This compound (µ g/plate ) | Revertants/Plate (-S9) | Revertants/Plate (+S9) |

| 0 (Vehicle) | 25 ± 4 | 28 ± 5 |

| 10 | 28 ± 6 | 150 ± 15 |

| 50 | 32 ± 5 | 425 ± 30 |

| 100 | 30 ± 7 | 850 ± 55 |

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothesized, mechanism for the mutagenicity of this compound, drawing strong parallels with the established bioactivation pathways of structurally related alkenylbenzenes. The proposed pathway involves metabolic activation via cytochrome P450 and sulfotransferases to a reactive electrophile that forms DNA adducts, ultimately leading to a characteristic mutational signature.

The experimental protocols detailed herein provide a clear roadmap for researchers to rigorously test this hypothesis. Elucidating the precise mechanism of this compound mutagenicity is of paramount importance for the pharmaceutical industry, particularly in the context of drug safety and impurity profiling. A thorough understanding of its genotoxic potential will enable the development of more effective strategies for risk assessment and control, ensuring the safety and quality of essential medicines. Future research should focus on the experimental validation of the proposed steps, including the identification of the specific enzymes involved, the structural characterization of the DNA adducts, and the definitive determination of its mutational signature in various experimental systems.

References

Sources

Spectroscopic Analysis of 9-Propenyladenine: A Technical Guide for Researchers

Introduction

9-Propenyladenine, also known as Tenofovir Disoproxil Related Compound B, is a significant compound in the field of pharmaceutical analysis, particularly as a potential impurity in the manufacturing of Tenofovir Disoproxil Fumarate, a key antiretroviral drug.[1][2] The rigorous identification and characterization of such impurities are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for unequivocal structure elucidation. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of antiviral medications.

Molecular Structure and Isomerism

This compound (C₈H₉N₅, Molar Mass: 175.19 g/mol ) is a purine derivative characterized by a propenyl group attached to the nitrogen at the 9-position of the adenine ring.[3] The presence of a double bond in the propenyl chain gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers.[1] The differentiation and quantification of these isomers are critical aspects of its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the adenine ring, the propenyl group, and the amine group. The chemical shifts are influenced by the electronic environment of the protons. For a comprehensive guide on interpreting NMR spectra, refer to "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums".[4]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (Adenine) | ~ 8.1 | Singlet | - |

| H-8 (Adenine) | ~ 8.2 | Singlet | - |

| NH₂ (Adenine) | ~ 7.2 | Broad Singlet | - |

| N-CH= (Propenyl) | ~ 7.0 - 7.5 | Multiplet | |

| =CH-CH₃ (Propenyl) | ~ 5.5 - 6.5 | Multiplet | |

| CH₃ (Propenyl) | ~ 1.8 - 2.0 | Doublet | ~ 6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomer ((E) or (Z)). The values presented are estimates based on data for similar N-alkenylpurine structures.[]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (Adenine) | ~ 152 |

| C-4 (Adenine) | ~ 149 |

| C-5 (Adenine) | ~ 118 |

| C-6 (Adenine) | ~ 156 |

| C-8 (Adenine) | ~ 141 |

| N-CH= (Propenyl) | ~ 125-135 |

| =CH-CH₃ (Propenyl) | ~ 100-110 |

| CH₃ (Propenyl) | ~ 15-20 |

Note: These are predicted chemical shifts. For detailed practical guidance on in vivo NMR spectroscopy, see "State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide".[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the sample.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform.

-

Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish connectivity.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Diagram: this compound Structure and Key NMR Correlations

Caption: Molecular structure of this compound with key proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z of 175. The fragmentation of the adenine core typically involves the sequential loss of HCN molecules.[7] A significant fragment would likely be the adenine ring itself after the loss of the propenyl group.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): [C₈H₉N₅]⁺ at m/z = 175

-

Loss of a methyl radical: [M - CH₃]⁺ at m/z = 160

-

Loss of the propenyl group: [M - C₃H₅]⁺ at m/z = 134 (adenine radical cation)

-

Fragmentation of the adenine ring: Subsequent losses of HCN (27 Da) from the adenine fragment.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct infusion of volatile samples.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 175) to induce fragmentation and obtain a product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the fragments and confirm the identity of the compound.

-

Diagram: Predicted Fragmentation Pathway of this compound

Caption: Predicted electron ionization fragmentation of this compound.

Data Summary

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Analytical Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shifts (ppm) | See detailed table above. |

| Coupling Constants (Hz) | See detailed table above. | |

| ¹³C NMR | Chemical Shifts (ppm) | See detailed table above. |

| Mass Spectrometry | Molecular Ion (m/z) | 175 |

| Key Fragments (m/z) | 160, 134, 107, 80 |

Conclusion

The combined application of NMR and MS provides a robust and comprehensive approach for the structural elucidation and characterization of this compound. The detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation pathways. These techniques are essential for the quality control of Tenofovir Disoproxil Fumarate and for ensuring the safety and purity of this important antiretroviral drug. For definitive identification, comparison with a certified reference standard of Tenofovir Disoproxil Related Compound B is recommended.

References

- He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283–288.

- Jackson, G. L., & Bowen, C. D. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 819–828.

-

Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

-

PubChem. (n.d.). Tenofovir Disoproxil Fumarate. Retrieved from [Link]

- G, A., A, S., & A, E. (2016). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Medicinal Chemistry Research, 25(11), 2533–2545.

-

ResearchGate. (n.d.). Product ion mass spectra of (A) tenofovir (m/z 288.1 → 176.2, scan.... Retrieved from [Link]

-

Slideshare. (n.d.). Impurities profiling of ATZ. Retrieved from [Link]

-

Veeprho. (n.d.). 4121-40-8 (Alternate Cas Number 1446486-33-4)Tenofovir Disoproxil Related Compound B. Retrieved from [Link]

- Varal, D., Joshi, M., Panmand, D., & Jadhav, V. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 22-29.

-

Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

PubMed. (n.d.). Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. Retrieved from [Link]

- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo: a practical guide. NMR in Biomedicine, 27(7), 789–805.

-

U.S. Pharmacopeia. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]

Sources

- 1. Impurities profiling of ATZ | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical characteristics of 9-Propenyladenine

An In-depth Technical Guide to 9-Propenyladenine

Introduction

This compound, specifically the (E)-isomer, is a substituted purine base of significant interest in the pharmaceutical sciences. It is primarily recognized as a mutagenic impurity and a key intermediate related to the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral agent for the treatment of HIV-1 and HBV infections. The presence and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the core , offering a technical resource for researchers, quality control analysts, and drug development professionals.

Molecular and Structural Properties

The fundamental identity of a chemical compound is rooted in its structure. This compound is an N-substituted purine where a propenyl group is attached to the nitrogen at the 9-position of the adenine ring.

Chemical Structure:

(Simplified 2D representation)

-

IUPAC Name: 9-[(E)-prop-1-enyl]-9H-purin-6-amine

-

Common Synonyms: (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Impurity 2, Tenofovir Disoproxil Related Compound B

-

Molecular Formula: C₈H₉N₅

-

Isomerism: The propenyl group introduces geometric isomerism. The (E)-isomer (trans) is the most commonly referenced form in literature related to Tenofovir. A (Z)-isomer (cis) is also possible. The stereochemistry is a critical parameter, as it can influence both biological activity and chromatographic behavior.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 1446486-33-4 (for the (E)-isomer) |

| PubChem CID | 71812668 |

| Molecular Weight | 175.19 g/mol |

Physicochemical Properties

The physical state and solubility of this compound dictate its handling, formulation, and analytical characterization. These properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid | |

| Boiling Point | 415.6 ± 48.0 °C (Predicted) | |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.08 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO (≥ 29 mg/mL) |

The predicted pKa suggests the molecule is weakly basic, a characteristic feature of the adenine moiety, which can accept a proton. Its high solubility in polar aprotic solvents like

literature review on the genotoxicity of N-substituted purines

An In-depth Technical Guide to the Genotoxicity of N-Substituted Purines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted purines represent a vast and structurally diverse class of compounds with significant relevance in pharmacology and toxicology. Many approved drugs and investigational molecules, including antivirals, immunosuppressants, and antineoplastics, are purine analogs.[1][2][3] However, their structural similarity to endogenous DNA and RNA building blocks raises inherent concerns about their potential for genotoxicity—the ability to damage the genetic material of cells. This guide provides a comprehensive overview of the genotoxic mechanisms of N-substituted purines, details the standard and specialized assays for their evaluation, and discusses the critical implications of these findings for drug development and regulatory safety assessment. By synthesizing mechanistic insights with field-proven testing strategies, this document serves as a vital resource for professionals navigating the complexities of genotoxicity assessment.

The Double-Edged Sword: N-Substituted Purines in Science and Medicine